Cas no 947248-49-9 (6-iodoimidazo[1,2-a]pyridin-2-amine)

6-Iodoimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound featuring an imidazopyridine core substituted with an iodine atom at the 6-position and an amine group at the 2-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The iodine substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The amine group offers additional functionalization potential, facilitating the construction of diverse heterocyclic frameworks. Its well-defined reactivity and stability under standard conditions make it a practical choice for researchers in medicinal chemistry and materials science.
6-iodoimidazo[1,2-a]pyridin-2-amine structure
947248-49-9 structure
商品名:6-iodoimidazo[1,2-a]pyridin-2-amine
CAS番号:947248-49-9
MF:C7H6IN3
メガワット:259.047112941742
MDL:MFCD14706543
CID:1026434
PubChem ID:22326845

6-iodoimidazo[1,2-a]pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
    • 6-iodoimidazo[1,2-a]pyridin-2-amine
    • 6-Iodoimidazo[1,2-a]pyridin-2-amine (ACI)
    • WLZ3086
    • SB10098
    • 2-Amino-6-iodoimidazo[1,2-a]pyridine
    • AS-42364
    • MFCD14706543
    • A857289
    • 947248-49-9
    • AKOS037629528
    • 6-iodoimidazo[1,2-a]pyridine-2-amine
    • SCHEMBL3138257
    • 2-AMino-6-iodo-iMidazo[1,2-a]pyridine
    • CTFSFUSMLGMIPV-UHFFFAOYSA-N
    • SY036443
    • CS-0050184
    • MDL: MFCD14706543
    • インチ: 1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
    • InChIKey: CTFSFUSMLGMIPV-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC2=NC(=CN2C=1)N

計算された属性

  • せいみつぶんしりょう: 258.96064g/mol
  • どういたいしつりょう: 258.96064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 43.3Ų

6-iodoimidazo[1,2-a]pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB513709-1g
6-Iodoimidazo[1,2-a]pyridin-2-amine; .
947248-49-9
1g
€662.00 2024-08-02
abcr
AB513709-1 g
6-Iodoimidazo[1,2-a]pyridin-2-amine
947248-49-9
1g
€727.20 2023-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00327-25G
6-iodoimidazo[1,2-a]pyridin-2-amine
947248-49-9 97%
25g
¥ 21,502.00 2023-04-12
eNovation Chemicals LLC
D494169-1G
6-iodoimidazo[1,2-a]pyridin-2-amine
947248-49-9 97% HPLC
1g
$430 2024-05-23
eNovation Chemicals LLC
D494169-25G
6-iodoimidazo[1,2-a]pyridin-2-amine
947248-49-9 97% HPLC
25g
$4045 2024-05-23
TRC
I737883-10mg
6-Iodoimidazo[1,2-A]pyridin-2-amine
947248-49-9
10mg
$ 70.00 2022-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00327-5G
6-iodoimidazo[1,2-a]pyridin-2-amine
947248-49-9 97%
5g
¥ 6,910.00 2023-04-12
eNovation Chemicals LLC
D914049-1g
2-Amino-6-iodoimidazo[1,2-a]pyridine
947248-49-9 95%
1g
$1650 2024-07-20
1PlusChem
1P00690F-250mg
6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine
947248-49-9 95%
250mg
$172.00 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00327-5g
6-iodoimidazo[1,2-a]pyridin-2-amine
947248-49-9 97%
5g
¥7538.0 2024-04-16

6-iodoimidazo[1,2-a]pyridin-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
リファレンス
Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 12 h, reflux
リファレンス
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ;  16 h, rt
リファレンス
Fragment based discovery of a novel and selective PI3 kinase inhibitor
Hughes, Samantha J.; Millan, David S.; Kilty, Iain C.; Lewthwaite, Russell A.; Mathias, John P.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6586-6590

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  rt; 12 h, reflux
リファレンス
Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors
Smith, Aaron; Ni, Zhi-Jie; Poon, Daniel; Huang, Zilin; Chen, Zheng; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5221-5224

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  18 h, 70 °C
リファレンス
Preparation of imidazopyridinyl compounds for treatment of proliferative disorders
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  18 h, 70 °C
リファレンス
Preparation of imidazopyridinyl compounds for treatment of neurodegenerative disorders
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  12 h, reflux
リファレンス
Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K
Pecchi, Sabina; Ni, Zhi-Jie; Han, Wooseok; Smith, Aaron; Lan, Jiong; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Butylamine Solvents: Ethanol ;  3 h, 100 °C; 100 °C → rt
リファレンス
Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Ammonia Solvents: Ethanol ;  overnight, 50 °C
リファレンス
Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors
Terao, Yoshito; Suzuki, Hideo; Yoshikawa, Masato; Yashiro, Hiroaki; Takekawa, Shiro; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7326-7329

6-iodoimidazo[1,2-a]pyridin-2-amine Raw materials

6-iodoimidazo[1,2-a]pyridin-2-amine Preparation Products

6-iodoimidazo[1,2-a]pyridin-2-amine 関連文献

6-iodoimidazo[1,2-a]pyridin-2-amineに関する追加情報

6-Iodoimidazo[1,2-a]pyridin-2-amine (CAS No. 947248-49-9): A Comprehensive Overview

6-Iodoimidazo[1,2-a]pyridin-2-amine (CAS No. 947248-49-9) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their versatile applications in drug discovery and material science. The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring introduces unique electronic and steric properties, making it a valuable molecule for various research and industrial purposes.

Recent studies have highlighted the potential of 6-iodoimidazo[1,2-a]pyridin-2-amine in the development of novel therapeutic agents. Researchers have explored its role as a precursor for synthesizing bioactive compounds with potential anti-cancer, anti-inflammatory, and neuroprotective properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant cytotoxic activity against several human cancer cell lines, suggesting its potential as a lead compound in oncology drug development.

The synthesis of 6-iodoimidazo[1,2-a]pyridin-2-amine involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by iodination at the 6-position using iodine-based reagents under controlled conditions. The synthesis is highly dependent on precise reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have improved the efficiency of this synthesis process, making it more accessible for large-scale production.

In terms of applications, 6-iodoimidazo[1,2-a]pyridin-2-amine has found utility in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of new types of semiconductors and light-emitting diodes (LEDs). A 2023 study in *Advanced Materials* reported that derivatives of this compound exhibit promising charge transport properties, which could be leveraged for next-generation electronic devices.

The structural versatility of 6-iodoimidazo[1,2-a]pyridin-2-amine also makes it an attractive molecule for exploring supramolecular chemistry. Researchers have investigated its ability to form self-assembled structures under specific conditions, which could have applications in nanotechnology and drug delivery systems. For example, a 2023 paper in *Nature Communications* described how this compound can serve as a building block for constructing supramolecular assemblies with tunable properties.

From an environmental perspective, understanding the degradation pathways and toxicity profile of 6-iodoimidazo[1,2-a]pyridin-2-amine is crucial for its safe handling and application. Recent eco-toxicological studies have focused on assessing its potential impact on aquatic ecosystems. While preliminary results suggest low acute toxicity, further long-term studies are needed to fully understand its environmental fate and risks.

In conclusion, 6-Iodoimidazo[1,2-a]pyridin-2-amie (CAS No. 947248-49-9) stands out as a multifaceted compound with promising applications across diverse fields. Its unique chemical structure and versatile properties make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its potential uses and mechanisms, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:947248-49-9)6-iodoimidazo[1,2-a]pyridin-2-amine
A857289
清らかである:99%
はかる:10g
価格 ($):2243.0